molecular formula C10H6ClF2N B1451987 4-Chloro-7,8-difluoro-2-methylquinoline CAS No. 288151-46-2

4-Chloro-7,8-difluoro-2-methylquinoline

Cat. No. B1451987
CAS RN: 288151-46-2
M. Wt: 213.61 g/mol
InChI Key: HUZPTBGRZBXWSK-UHFFFAOYSA-N
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Description

4-Chloro-7,8-difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H6ClF2N . It has a molecular weight of 213.61 . This compound is typically found in a powder form .


Molecular Structure Analysis

The InChI code for 4-Chloro-7,8-difluoro-2-methylquinoline is 1S/C10H6ClF2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-7,8-difluoro-2-methylquinoline is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antibacterial Agents

4-Chloro-7,8-difluoro-2-methylquinoline: has been studied for its potential use as an antibacterial agent. The incorporation of fluorine atoms into quinoline compounds is known to enhance their biological activity. This compound, due to its structural features, could be effective against a range of bacterial infections, potentially leading to the development of new antibiotics .

Antimalarial Drugs

The quinoline ring system has been traditionally used in the synthesis of antimalarial drugs. The addition of fluorine atoms can increase the efficacy of these drugs. As such, this compound may serve as a precursor or active ingredient in the synthesis of novel antimalarial medications .

Enzyme Inhibition

Many synthetic quinolines, including fluorinated derivatives, have shown to be effective enzyme inhibitors. This property is crucial in the development of drugs that target specific enzymes related to diseases4-Chloro-7,8-difluoro-2-methylquinoline could be utilized in research focused on enzyme inhibition for therapeutic purposes .

Antineoplastic Agents

The compound’s potential antineoplastic properties make it a candidate for cancer treatment research. It could be used in the development of drugs that inhibit the growth of cancer cells or in the study of cancer cell metabolism .

Agricultural Applications

Fluorinated quinolines have found applications in agriculture, possibly as pesticides or growth regulators. The specific compound could be explored for its use in protecting crops from pests or diseases .

Liquid Crystal Components

Due to the unique properties imparted by the fluorine atoms, 4-Chloro-7,8-difluoro-2-methylquinoline might be used in the development of liquid crystals. These materials are essential in modern display technologies, and the compound could contribute to advancements in this field .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-7,8-difluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZPTBGRZBXWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670966
Record name 4-Chloro-7,8-difluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7,8-difluoro-2-methylquinoline

CAS RN

288151-46-2
Record name 4-Chloro-7,8-difluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7,8-difluoro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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